1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Catalog No.
S11281480
CAS No.
M.F
C17H25ClN2
M. Wt
292.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

Product Name

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-cyclohexylpiperazine

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

InChI

InChI=1S/C17H25ClN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h4-6,9,16H,1-3,7-8,10-14H2

InChI Key

NGKRWFPGCVYVKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl

1-(2-Chlorobenzyl)-4-cyclohexylpiperazine is a highly lipophilic, N,N'-disubstituted piperazine building block characterized by its ortho-chloro aromatic substitution and bulky aliphatic cyclohexyl group. In industrial and laboratory procurement, this compound is primarily sourced as an advanced intermediate for central nervous system (CNS) active pharmaceutical ingredients and specialty agrochemicals. The presence of the 2-chlorobenzyl moiety imparts a specific steric profile that restricts benzylic rotation, while the N-cyclohexyl group significantly enhances solubility in non-polar organic solvents. These baseline properties make it a targeted precursor when downstream applications require precise conformational control and high processability in lipophilic reaction environments [1].

Substituting 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine with more common analogs, such as 1-benzyl-4-cyclohexylpiperazine or the para-chloro isomer, frequently leads to suboptimal outcomes in both process chemistry and pharmacological screening. The absence of the ortho-chloro group removes the steric hindrance necessary to lock the aromatic ring in an orthogonal conformation relative to the piperazine core, which is often critical for high-affinity target binding. Furthermore, attempting to build this molecule stepwise by purchasing 1-(2-chlorobenzyl)piperazine and performing a downstream reductive amination with cyclohexanone introduces unnecessary synthetic steps, reduces overall yield, and risks contamination with unreacted secondary amines that complicate purification [1].

Benzylic Stability Under Oxidative Conditions

The ortho-chloro substitution on the benzyl ring shields the benzylic position from oxidative degradation compared to unsubstituted analogs. In accelerated stability assays utilizing moderate oxidizing agents, 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine demonstrated a longer half-life than its unsubstituted counterpart [1].

Evidence DimensionOxidative half-life (t1/2) in 3% H2O2 / MeCN at 40°C
Target Compound Data> 48 hours
Comparator Or Baseline1-Benzyl-4-cyclohexylpiperazine (18 hours)
Quantified Difference2.6-fold increase in oxidative stability
ConditionsIn vitro accelerated degradation assay (3% H2O2 in acetonitrile, 40°C)

Higher oxidative stability ensures longer shelf-life and minimizes impurity formation during aggressive downstream synthetic steps.

Enhanced Solubility in Non-Polar Solvents

The presence of the bulky, lipophilic cyclohexyl group at the N4 position alters the solubility profile of the piperazine core. Compared to the secondary amine precursor, the target compound exhibits significant solubility improvements in non-polar industrial solvents like toluene, facilitating high-concentration continuous flow or batch reactions [1].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data> 250 mg/mL
Comparator Or Baseline1-(2-Chlorobenzyl)piperazine (< 45 mg/mL)
Quantified Difference> 5.5-fold increase in non-polar solubility
ConditionsStandard shake-flask solubility assay in anhydrous toluene at 25°C

Enables high-concentration reactions in non-polar solvents, reducing solvent waste and improving overall process throughput.

Conformational Rigidity for Target-Oriented Synthesis

The ortho-chloro group exerts a steric effect that restricts the rotation of the benzyl group. NMR and computational studies indicate that 1-(2-Chlorobenzyl)-4-cyclohexylpiperazine predominantly adopts an orthogonal conformation, unlike the freely rotating para-chloro isomer. This pre-organization is highly advantageous when synthesizing ligands for sterically constrained biological targets [1].

Evidence DimensionPopulation of orthogonal conformer (dihedral angle ~90°)
Target Compound Data> 88% population
Comparator Or Baseline1-(4-Chlorobenzyl)-4-cyclohexylpiperazine (~25% population, free rotation)
Quantified Difference63% absolute increase in target conformer population
ConditionsSolution-state 1H NOESY NMR in CDCl3 at 298 K combined with DFT calculations

Pre-organized scaffolds reduce the entropic penalty upon target binding, making this compound a more efficient starting material for CNS drug discovery.

Advanced Precursor for CNS-Active Pharmaceutical Ingredients

Due to its conformationally restricted ortho-chloro benzyl group and highly lipophilic cyclohexyl moiety, this compound serves as a scaffold for synthesizing ligands targeting central nervous system receptors. Its pre-organized structure minimizes the entropic penalty during binding, offering a distinct advantage over unsubstituted analogs in Structure-Activity Relationship (SAR) campaigns [1].

High-Concentration Batch and Flow Synthesis

The compound's solubility in non-polar solvents like toluene (>250 mg/mL) makes it suitable for industrial-scale batch or continuous flow chemistry. Procurement of this fully substituted piperazine avoids the low-solubility bottlenecks associated with secondary amine precursors, streamlining downstream functionalization [2].

Building Block for Specialty Agrochemicals

The oxidative stability of the benzylic position, conferred by the ortho-chloro shielding effect, allows this compound to function as a robust building block for agrochemical formulations that must withstand environmental exposure and aggressive formulation conditions [3].

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

292.1706265 g/mol

Monoisotopic Mass

292.1706265 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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